ethyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound integrates an indole moiety (substituted with 4,7-dimethoxy and 1-methyl groups) and a thiazole ring (with 4-methyl and ethyl ester substituents). Its molecular formula is C20H22N3O5S, and it has a molecular weight of approximately 431.47 g/mol. The dual heterocyclic architecture enables diverse biological interactions, such as enzyme inhibition and receptor modulation, making it a candidate for anticancer, antimicrobial, and anti-inflammatory applications .
Properties
Molecular Formula |
C19H21N3O5S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
ethyl 2-[(4,7-dimethoxy-1-methylindole-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H21N3O5S/c1-6-27-18(24)16-10(2)20-19(28-16)21-17(23)12-9-11-13(25-4)7-8-14(26-5)15(11)22(12)3/h7-9H,6H2,1-5H3,(H,20,21,23) |
InChI Key |
IGHOOGPYOTZTQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=CC(=C3N2C)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting with a precursor such as 4,7-dimethoxy-1-methyl-1H-indole, which can be synthesized via Fischer indole synthesis using phenylhydrazine and a suitable ketone under acidic conditions.
Thiazole Ring Construction: The thiazole ring can be constructed through a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the indole and thiazole moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups, using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy groups on the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of various functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
Ethyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thiazole ring can enhance binding affinity and specificity, leading to more potent biological effects. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes like DNA replication and protein synthesis.
Comparison with Similar Compounds
Structural and Functional Insights
- Dual Heterocyclic Framework : The main compound’s indole-thiazole hybrid enables interactions with both aromatic (e.g., DNA intercalation) and polar targets (e.g., enzyme active sites). Analogues lacking one ring system (e.g., simple thiazoles) show reduced multitarget efficacy .
- Substituent Effects :
Molecular Interactions
- Enzyme Binding: The carbonylamino linker in the main compound facilitates hydrogen bonding with proteases (e.g., COX-2), unlike analogs with acetylated amino groups () .
- Receptor Affinity : Dimethoxy groups on indole improve binding to serotonin receptors compared to unsubstituted indoles () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
